molecular formula C11H20N2O3 B6265019 tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate CAS No. 2228937-54-8

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

Cat. No.: B6265019
CAS No.: 2228937-54-8
M. Wt: 228.29 g/mol
InChI Key: FMXFDLFANLZRLL-UHFFFAOYSA-N
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Description

tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate: is a chemical compound that belongs to the class of biazetidines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxy group attached to a biazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate typically involves the reaction of biazetidine derivatives with tert-butyl esters. One common method is the reaction of biazetidine with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with the formation of C-O bonds and cleavage of C-CN bonds . Another method involves the use of tert-butyl acetate as a solvent for the direct amidation of carboxylic acids .

Industrial Production Methods: Industrial production of tert-butyl esters, including tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate, often relies on the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid activators or catalysts . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include primary alcohols, amides, and other functionalized derivatives of the biazetidine ring.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate is used as a building block for the synthesis of complex molecules. It is particularly useful in the preparation of three-dimensional metal-fullerene frameworks (MFFs) .

Biology: In biological research, this compound is used to study the effects of biazetidine derivatives on various biological pathways. Its unique structure allows for the exploration of new biochemical interactions.

Medicine: In medicine, tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which influences the compound’s reactivity and selectivity . The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate is unique due to its biazetidine ring structure, which imparts distinct chemical properties. This structural feature sets it apart from other tert-butyl esters and makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2228937-54-8

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11/h8,12,15H,4-7H2,1-3H3

InChI Key

FMXFDLFANLZRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O

Purity

95

Origin of Product

United States

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